(E)-9-Hexadecenyl acetate
CAS No.: 56218-69-0
VCID: VC20768599
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

Description | Overview of (E)-9-Hexadecenyl Acetate(E)-9-Hexadecenyl acetate, also known as [(E)-hexadec-9-enyl] acetate, is an organic compound classified as a carboxylic ester. It plays a significant role as a sex pheromone in various insect species, particularly moths. The compound's structure features a long hydrocarbon chain and an acetate functional group, contributing to its unique chemical properties and biological activities. Synthesis of (E)-9-Hexadecenyl AcetateThe synthesis of (E)-9-Hexadecenyl acetate typically involves the esterification of (E)-9-Hexadecenol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is generally performed under reflux conditions to facilitate the esterification process. Industrial Production MethodsIn industrial settings, production can be scaled up using continuous flow reactors, allowing precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Optimization of catalysts and solvents minimizes waste and improves efficiency. Biological Activity and Mechanism of Action(E)-9-Hexadecenyl acetate is recognized for its role as a sex pheromone in insects. Upon release into the environment, it interacts with olfactory receptors on the antennae of target insects, triggering behavioral responses such as attraction or mating. Mechanism of Action
Applications in Pest ManagementThe unique properties of (E)-9-Hexadecenyl acetate make it valuable for various applications: Pheromone TrapsIt is extensively used in formulating pheromone traps for monitoring and controlling pest populations in agriculture. Mating Disruption TechniquesResearch indicates that this compound can be employed in mating disruption strategies to reduce pest populations by interfering with mating behaviors. Comparative Studies on Pheromone EfficacyResearch has demonstrated varying efficacy compared to other pheromones:
Binding Affinity StudiesRecent studies have focused on the binding affinity of (E)-9-Hexadecenyl acetate with pheromone-binding proteins (PBPs):
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CAS No. | 56218-69-0 |
Product Name | (E)-9-Hexadecenyl acetate |
Molecular Formula | C18H34O2 |
Molecular Weight | 282.5 g/mol |
IUPAC Name | [(E)-hexadec-9-enyl] acetate |
Standard InChI | InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+ |
Standard InChIKey | VAKBQCYSUVICLV-CMDGGOBGSA-N |
Isomeric SMILES | CCCCCC/C=C/CCCCCCCCOC(=O)C |
SMILES | CCCCCCC=CCCCCCCCCOC(=O)C |
Canonical SMILES | CCCCCCC=CCCCCCCCCOC(=O)C |
Purity | >95% |
Synonyms | E9-16Ac; |
PubChem Compound | 5352787 |
Last Modified | Feb 18 2024 |
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